N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide
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Overview
Description
N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE is a complex organic compound that features a sulfonyl group, a phenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE typically involves multiple steps:
Formation of 4-(2-chloroethyl)benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonyl chloride with 2-chloroethylamine under controlled conditions.
Coupling with phenylethanedihydrazide: The intermediate 4-(2-chloroethyl)benzenesulfonyl chloride is then reacted with phenylethanedihydrazide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydrazide moiety can participate in redox reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the hydrazide moiety.
Reduction: Reduced forms of the sulfonyl and hydrazide groups.
Hydrolysis: Sulfonic acids and hydrazine derivatives.
Scientific Research Applications
N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceuticals with antibacterial, antitumor, and antiviral properties.
Materials Science: Utilized in the development of advanced materials with specific chemical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazide moiety can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonyl compounds.
Phenylhydrazine: A related hydrazine derivative with different reactivity.
Sulfonamides: A class of compounds with similar sulfonyl groups but different biological activities.
Uniqueness
N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of reactions and its applications in various fields highlight its versatility.
Properties
Molecular Formula |
C16H17ClN4O4S |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-N'-[4-(2-chloroethyl)phenyl]sulfonyl-1-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C16H17ClN4O4S/c17-11-10-12-6-8-14(9-7-12)26(24,25)21-20-16(23)15(22)19-18-13-4-2-1-3-5-13/h1-9,18,21H,10-11H2,(H,19,22)(H,20,23) |
InChI Key |
NJMFPIVCPGHDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
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